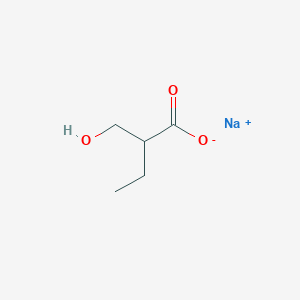

sodium;2-(hydroxymethyl)butanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-(hydroxymethyl)butanoate, also known as Sodium HMB, is a chemical compound with the molecular formula C5H9NaO3 and a molecular weight of 140.11 g/mol. This compound has garnered interest in various fields of research and industry due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Sodium 2-(hydroxymethyl)butanoate can be synthesized through the esterification of 2-(hydroxymethyl)butanoic acid with sodium hydroxide. The reaction typically involves heating the acid with sodium hydroxide in the presence of an acid catalyst, such as concentrated sulfuric acid . The esterification reaction is both slow and reversible, requiring careful control of reaction conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of sodium 2-(hydroxymethyl)butanoate may involve large-scale esterification processes. These processes often utilize continuous reactors to maintain optimal reaction conditions and maximize product yield. The use of excess reactants and efficient separation techniques, such as distillation, can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

Sodium 2-(hydroxymethyl)butanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: The ester bond in sodium 2-(hydroxymethyl)butanoate can be hydrolyzed in the presence of an acid or base. .

Oxidation: The hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate can be oxidized to form a carboxyl group, resulting in the formation of 2-(carboxymethyl)butanoic acid.

Substitution: The ester group in sodium 2-(hydroxymethyl)butanoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted esters.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis requires sodium hydroxide or potassium hydroxide

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

科学研究应用

Biochemical Research

Sodium 2-(hydroxymethyl)butanoate is primarily utilized in biochemical studies due to its role as a metabolite of the amino acid leucine. It has been shown to influence protein synthesis and muscle metabolism.

Key Findings:

- Muscle Preservation: HMB supplementation has been linked to reduced muscle protein breakdown, making it beneficial in clinical settings for patients undergoing surgery or suffering from muscle-wasting diseases. A study demonstrated that HMB can significantly reduce muscle loss during periods of inactivity or illness .

- Cellular Mechanisms: Research indicates that HMB activates the mTOR pathway, which is crucial for muscle growth and recovery. This activation promotes protein synthesis and inhibits catabolic processes in muscle cells .

Nutritional Applications

HMB is widely recognized in sports nutrition and dietary supplementation. It is often marketed as a supplement aimed at enhancing muscle mass and strength.

Nutritional Benefits:

- Performance Enhancement: Several studies have shown that athletes who supplement with HMB experience improved strength gains and reduced muscle damage after intense training sessions .

- Weight Management: HMB may assist in weight management by promoting fat loss while preserving lean body mass. A clinical trial indicated that participants taking HMB showed a greater reduction in body fat compared to those on a placebo .

Clinical Applications

Sodium 2-(hydroxymethyl)butanoate has been investigated for its therapeutic potential in various clinical conditions.

Clinical Studies:

- Cachexia Treatment: In patients with cancer or chronic diseases, HMB supplementation has been associated with improved nutritional status and enhanced quality of life. A meta-analysis found that HMB supplementation significantly improved weight gain and muscle strength in cachectic patients .

- Post-Surgery Recovery: Research has shown that administering HMB before and after surgical procedures can accelerate recovery by reducing complications related to muscle loss .

Summary Table of Applications

作用机制

The mechanism of action of sodium 2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2-(hydroxymethyl)butanoic acid, which can then participate in various biochemical reactions. The hydroxymethyl group can be oxidized to form a carboxyl group, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Sodium 2-(hydroxymethyl)butanoate can be compared with other similar compounds, such as:

Sodium butanoate: Sodium butanoate is a simple carboxylate salt with a similar structure but lacks the hydroxymethyl group.

Sodium 2-oxobutyrate: Sodium 2-oxobutyrate contains a keto group instead of a hydroxymethyl group, leading to different chemical behavior and applications.

Sodium 3-hydroxybutyrate: Sodium 3-hydroxybutyrate has a hydroxyl group on the third carbon atom, which affects its metabolic pathways and biological activities.

The presence of the hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate makes it unique and imparts specific chemical and biological properties that distinguish it from these similar compounds.

属性

IUPAC Name |

sodium;2-(hydroxymethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKUIPBJLOSXAS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。